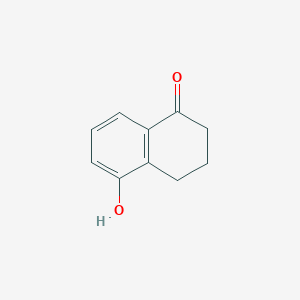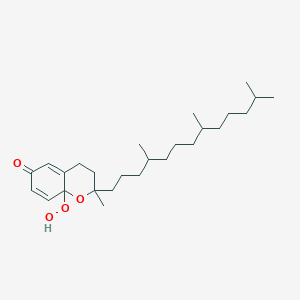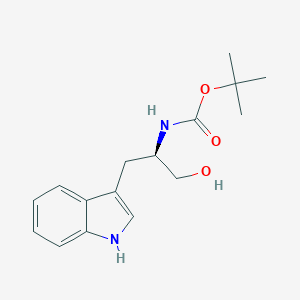
5-ヒドロキシ-1-テトラロン
概要
説明
5-Hydroxy-1-tetralone: is an organic compound with the molecular formula C10H10O2 . It is also known by other names such as 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy- and 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one . This compound is characterized by a hydroxyl group attached to the fifth position of a tetralone structure, which is a partially hydrogenated naphthalene ring with a ketone group.
科学的研究の応用
5-Hydroxy-1-tetralone has several applications in scientific research:
作用機序
5-ヒドロキシ-1-テトラロンの作用機序には、特定の分子標的および経路との相互作用が含まれます。
分子標的: 化合物中のヒドロキシル基とケトン基により、酵素や受容体との水素結合やその他の相互作用に関与することができます。
関連する経路: 特定の薬物の代謝や複雑な有機分子の合成に関与するものを含め、さまざまな生化学的経路の中間体として作用することができます.
6. 類似の化合物との比較
類似の化合物:
- 1,2,3,4-テトラヒドロ-5-ヒドロキシナフタレン-1-オン
- 1(2H)-ナフタレン-1-オン、3,4-ジヒドロ-5-ヒドロキシ-
- 5-ヒドロキシ-α-テトラロン
比較: 5-ヒドロキシ-1-テトラロンは、特定のヒドロキシル基の位置とケトン基の存在によりユニークです。この構造配置により、幅広い化学反応に関与することができ、さまざまな有機化合物の合成において貴重な中間体となります。 蛍光標識試薬としての役割と特定の薬物の代謝産物としての役割は、他の同様の化合物と比べてその独自性をさらに際立たせています .
準備方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxy-1-tetralone involves the catalytic reduction of 1,5-dihydroxynaphthalene . The process includes dissolving 1,5-dihydroxynaphthalene in an aqueous alcoholic solution and reacting it with gaseous hydrogen in the presence of a palladium catalyst and an alkali metal hydroxide . This method is known for its relatively mild reaction conditions and high yield of pure product.
Industrial Production Methods: The industrial production of 5-Hydroxy-1-tetralone typically follows the same synthetic route as described above, utilizing large-scale reactors and optimized conditions to ensure high efficiency and purity. The use of palladium catalysts and controlled hydrogenation conditions are crucial for maintaining the quality of the product.
化学反応の分析
反応の種類: 5-ヒドロキシ-1-テトラロンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、酸化されてケトンまたはカルボン酸を生成します。
還元: ケトン基は、還元されてアルコールを生成します。
置換: ヒドロキシル基は、置換反応に関与してエーテルまたはエステルを生成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換: ハロゲン化アルキルや酸塩化物などの試薬は、置換反応に使用されます。
主な生成物:
酸化: 追加のケトンまたはカルボン酸基を有する5-ヒドロキシ-1-テトラロン誘導体の生成。
還元: 5-ヒドロキシ-1-テトラロールの生成。
置換: 使用する置換基に応じて、さまざまなエーテルとエステルの生成。
4. 科学研究への応用
5-ヒドロキシ-1-テトラロンは、科学研究でいくつかの用途があります。
類似化合物との比較
- 1,2,3,4-Tetrahydro-5-hydroxynaphthalen-1-one
- 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-
- 5-Hydroxy-α-tetralone
Comparison: 5-Hydroxy-1-tetralone is unique due to its specific hydroxyl group position and the presence of a ketone group. This structural arrangement allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds. Its ability to act as a fluorescent labeling reagent and its role as a metabolite of certain drugs further highlight its uniqueness compared to other similar compounds .
特性
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZCRZRQHFRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057700 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28315-93-7 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28315-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028315937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8605DD71BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














